

what are the chemical properties of cis-epoxysuccinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-Epoxysuccinate*

Cat. No.: B051997

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **cis-Epoxysuccinate**

Executive Summary

cis-Epoxysuccinate, a dicarboxylic acid featuring a strained three-membered epoxide ring, stands as a molecule of significant interest to researchers in biochemistry, pharmacology, and industrial chemistry. Its unique structure imparts a dual functionality: the electrophilic epoxide serves as a reactive "warhead" for covalent enzyme inhibition, while the overall molecular geometry allows for potent and specific interactions with cell surface receptors. This guide provides a comprehensive overview of the core chemical properties of **cis-epoxysuccinate**, detailing its synthesis, fundamental reactivity, and its multifaceted roles as a mechanism-based enzyme inhibitor, a G-protein coupled receptor agonist, and a key substrate in industrial biocatalysis. We will explore the causality behind its chemical behavior and provide detailed protocols and mechanistic diagrams to support drug development professionals and scientists in their research.

Physicochemical Properties and Molecular Structure

cis-Epoxysuccinate, systematically named (2R,3S)-oxirane-2,3-dicarboxylic acid, is a small, hydrophilic, and mirror-symmetric molecule.^{[1][2]} The presence of the epoxide ring fused to a four-carbon dicarboxylic acid backbone is central to its chemical identity and reactivity.

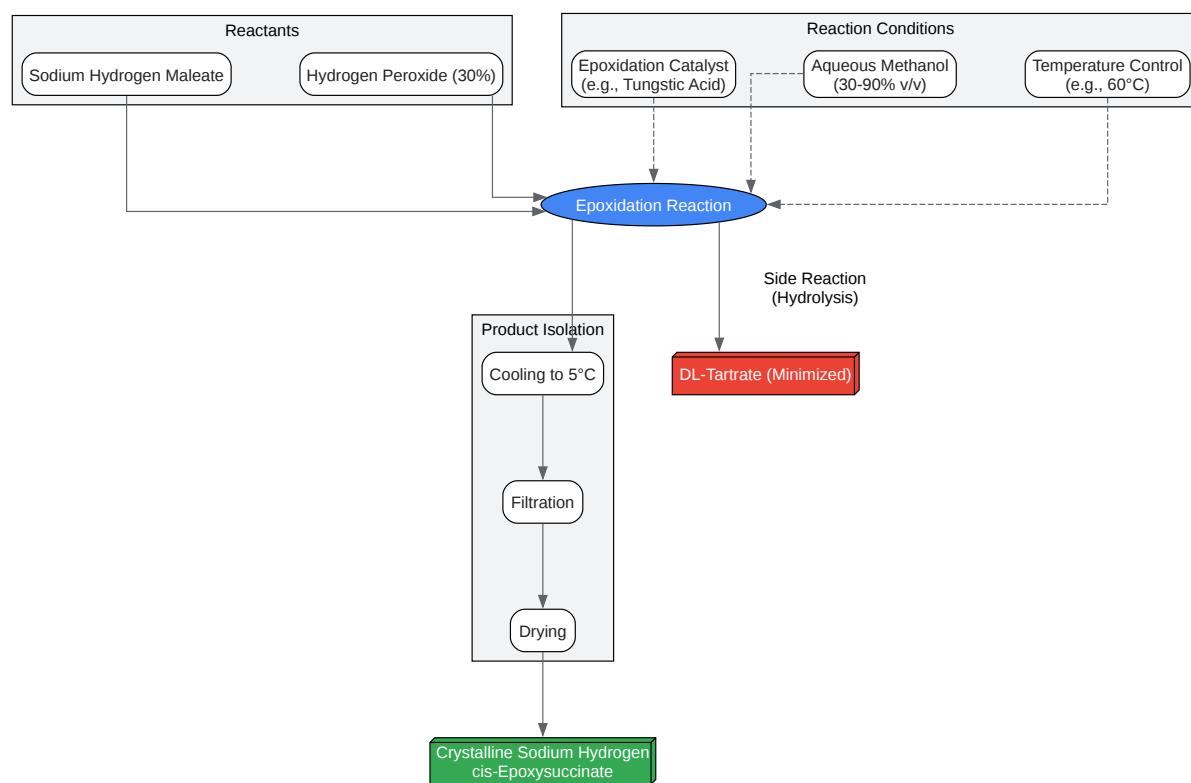
Molecular Identifiers:

- IUPAC Name: (2R,3S)-oxirane-2,3-dicarboxylic acid[3]
- CAS Number: 16533-72-5[3][4][5]
- Molecular Formula: C₄H₄O₅[3][5][6]

Table 1: Physicochemical Properties of **cis-Epoxysuccinate**

Property	Value	Source
Molar Mass	132.07 g/mol	[3] [5] [6] [7]
Appearance	White to off-white powder	Assumed from common lab chemicals
Melting Point	148 °C	[4]
Topological Polar Surface Area	87.1 Å ²	[3] [6]

| XLogP3-AA | -0.9 |[\[3\]](#)[\[6\]](#) |


Safety and Handling: According to the Globally Harmonized System (GHS), cis-epoxysuccinic acid is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[\[3\]](#)[\[8\]](#)[\[9\]](#) It may also cause respiratory irritation.[\[3\]](#)[\[9\]](#) Therefore, proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be used when handling the compound, and all work should be conducted in a well-ventilated fume hood.[\[8\]](#)

Synthesis and Purification

The primary industrial and laboratory synthesis of **cis-epoxysuccinate** involves the direct epoxidation of maleic acid or its corresponding salts (maleates). The cis-configuration of the starting alkene is retained in the epoxide product.

The choice of reagents and reaction conditions is critical to maximize yield and minimize the formation of DL-tartaric acid, the hydrolysis product. The reaction typically employs hydrogen peroxide as the oxidant in the presence of an epoxidation catalyst, such as tungstic acid.[\[10\]](#)[\[11\]](#) The causality behind using a water-soluble alcohol (e.g., methanol) as a co-solvent is to

increase the solubility of the reactants and, more importantly, to suppress the competing hydrolysis of the epoxide ring, thereby leading to higher yields of the desired product.[11] Controlling the pH is also essential, as acidic conditions can accelerate the unwanted ring-opening to form the diol (tartaric acid).[11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium hydrogen **cis-epoxysuccinate**.

Experimental Protocol: Synthesis of Sodium Hydrogen **cis**-Epoxysuccinate

This protocol is adapted from methodologies described in the patent literature.[11][12]

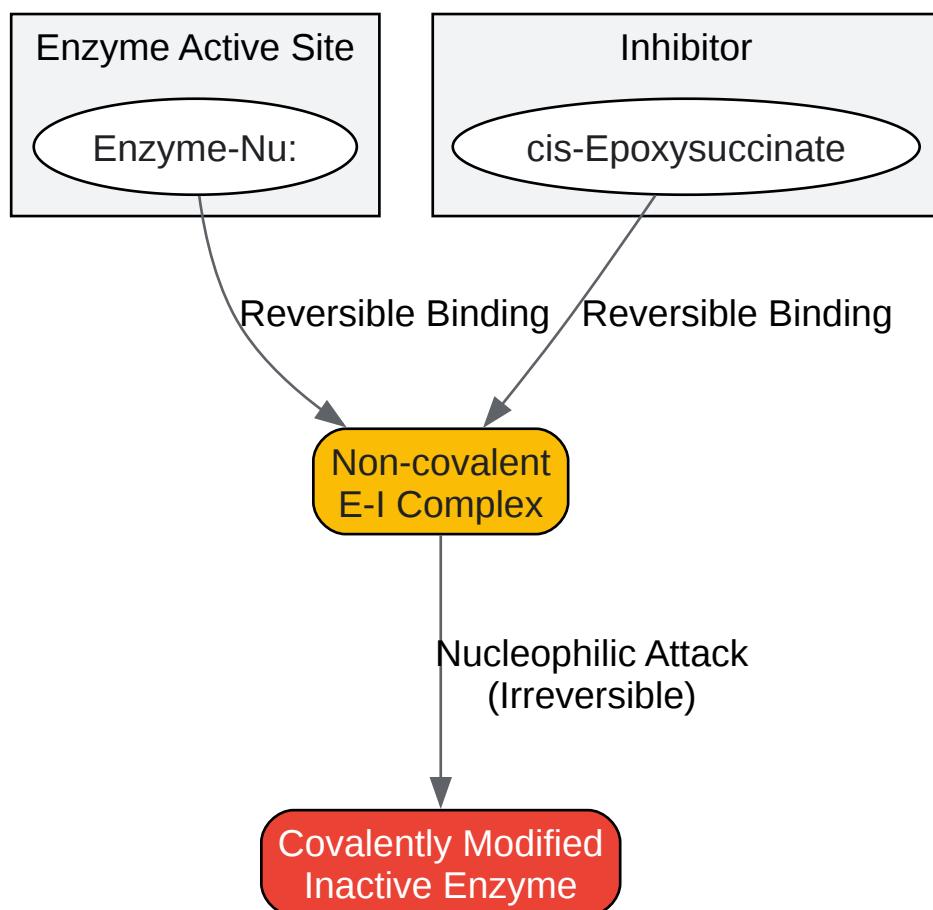
- Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1 mole of sodium hydrogen maleate in an aqueous solution containing 75% methanol by volume.
- Catalyst Addition: Add a catalytic amount of sodium tungstate.
- Temperature Adjustment: Heat the mixture to 60°C with stirring.
- Oxidant Addition: Over a period of 1 hour, add 1.2 moles of a 30% aqueous hydrogen peroxide solution dropwise, maintaining the reaction temperature at 60°C.
- Reaction: Allow the mixture to react for 3-4 hours at 60°C.
- Crystallization: Cool the reaction solution slowly to 5°C to precipitate the product.
- Isolation: Filter the precipitated crystals and wash with a cold 75% methanol-water solution.
- Drying: Dry the crystals under vacuum to yield sodium hydrogen **cis**-epoxysuccinate. The conversion of sodium hydrogen maleate is typically >97%, with yields of the desired product around 93%.[11][12]

Core Chemical Reactivity: Nucleophilic Ring-Opening

The chemical reactivity of **cis**-epoxysuccinate is dominated by the high ring strain of the three-membered epoxide. The carbon atoms of the epoxide are electrophilic and highly susceptible to attack by nucleophiles, leading to ring-opening. This is the fundamental basis for both its utility and its degradation pathway.

- Hydrolysis: In the presence of water, the epoxide ring can be opened to form vicinal diols. This hydrolysis reaction yields tartaric acid. The process can be catalyzed by either acid or base. This reaction is central to the biocatalytic applications of **cis**-epoxysuccinate but is an undesirable side reaction during its synthesis.[1][11]

- Reaction with Biological Nucleophiles: The epoxide readily reacts with nucleophilic residues found in proteins, such as the thiol group of cysteine or the carboxylate group of aspartate. This irreversible covalent bond formation is the basis for its function as a mechanism-based enzyme inhibitor.[8]


Biochemical and Pharmacological Properties

cis-Epoxysuccinate exhibits potent and specific biological activities, making it a valuable tool for researchers.

Mechanism-Based Enzyme Inhibition

cis-Epoxysuccinate is a well-established mechanism-based, irreversible inhibitor of certain classes of proteases, particularly cysteine and aspartic proteases.[8] An irreversible inhibitor forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[8][13]

The mechanism involves the nucleophilic attack by a catalytic residue in the enzyme's active site on one of the epoxide carbons. This attack opens the strained ring and forms a stable ester or thioester linkage, permanently modifying the enzyme and blocking its catalytic activity.[8] Because the epoxide moiety is the reactive "warhead," epoxysuccinyl compounds are a recognized class of irreversible inhibitors.[8]

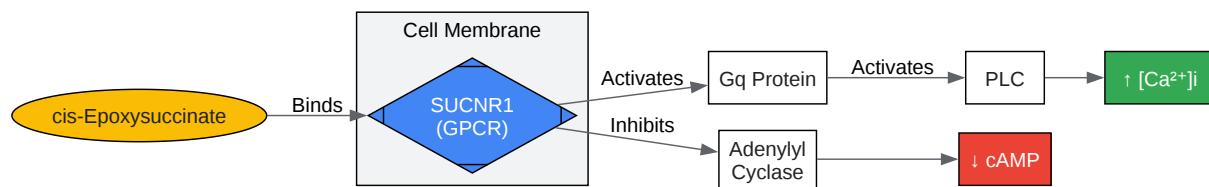
[Click to download full resolution via product page](#)

Caption: Mechanism of irreversible enzyme inhibition by **cis-epoxysuccinate**.

Succinate Receptor 1 (SUCNR1) Agonism

Beyond enzyme inhibition, **cis-epoxysuccinate** is a potent agonist of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR) also known as GPR91.[7][14][15]

Remarkably, it displays higher potency than succinate itself in several signaling assays.[14]


Activation of SUCNR1 by **cis-epoxysuccinate** triggers downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the Gq pathway, which results in the mobilization of intracellular calcium.[8][16][17]

This activity has significant physiological implications. For instance, intravenous administration of **cis-epoxysuccinate** in rats has been shown to cause an increase in blood pressure, an effect mediated by SUCNR1 activation.[14][16][17]

Table 2: Pharmacological Activity of **cis-Epoxy succinate** at SUCNR1

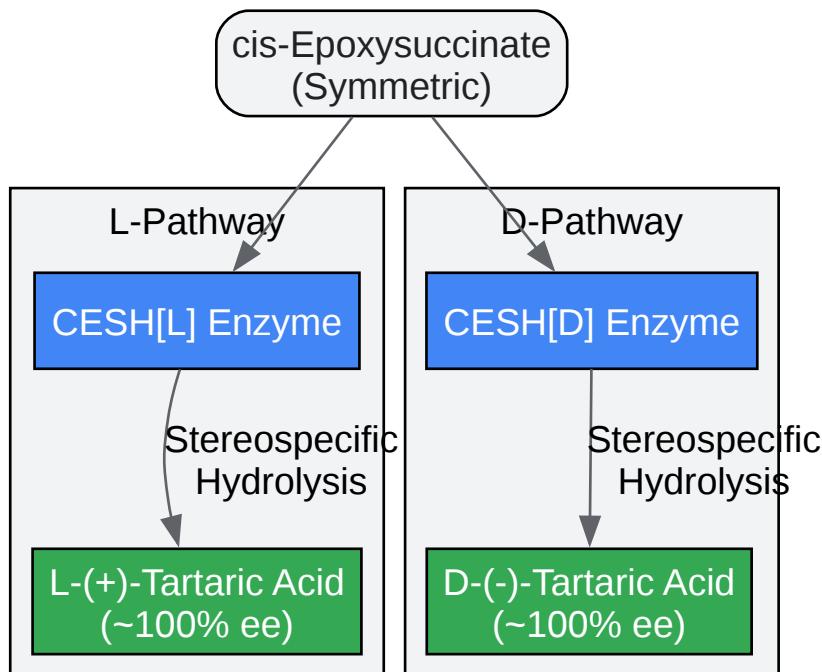
Assay	Parameter	Value	Source
cAMP Inhibition	EC ₅₀	2.7 μM	[7][15][16][17][18]
[Ca ²⁺]i Mobilization	EC ₅₀	191 μM	[16][17]
Gq Pathway Induction	EC ₅₀	42 μM	[16][17]

| Arrestin 3 Recruitment | EC₅₀ | 74 μM | [16][17] |

[Click to download full resolution via product page](#)

Caption: SUCNR1 signaling pathway activated by **cis-epoxysuccinate**.

Industrial Application: Biocatalytic Production of Tartaric Acid


One of the most significant applications of **cis-epoxysuccinate** is as a substrate for the enzymatic synthesis of enantiomerically pure tartaric acid.[1] This biotransformation is catalyzed by a class of enzymes known as **cis-epoxysuccinate** hydrolases (CESHs).[1][8]

These enzymes are unique epoxide hydrolases that exhibit remarkable stereospecificity.[1][2] They catalyze the asymmetric hydrolysis of the symmetric **cis-epoxysuccinate** molecule to produce either L-(+)-tartaric acid or D-(-)-tartaric acid with extremely high enantiomeric purity, often approaching 100% enantiomeric excess (ee).[1]

- CESH[L] enzymes produce L-(+)-tartaric acid.

- CESH[D] enzymes produce D-(-)-tartaric acid.

This biocatalytic route is a cornerstone of the industrial production of chiral tartaric acid, which is a valuable building block in the chemical and pharmaceutical industries.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Biocatalytic conversion of **cis-epoxysuccinate** to tartaric acid isomers.

Conclusion

cis-Epoxysuccinate is a molecule whose simple structure belies its complex and valuable chemical properties. The inherent strain of its epoxide ring is the primary driver of its reactivity, enabling its function as an irreversible covalent inhibitor of key enzymes. Simultaneously, its specific size and charge distribution allow it to act as a potent agonist for the SUCNR1 receptor, making it a valuable probe for studying metabolic signaling pathways. Finally, its role as a prochiral substrate for highly stereospecific hydrolases has cemented its importance as a critical intermediate in industrial biocatalysis. For researchers and drug development professionals, a thorough understanding of these chemical properties is essential for leveraging **cis-epoxysuccinate** as both a powerful research tool and a versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cis-Epoxysuccinate | C4H4O5 | CID 2734802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cis-Epoxysuccinate - Protheragen [protheragen.ai]
- 6. Epoxysuccinic acid | C4H4O5 | CID 86022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cis-Epoxysuccinic Acid | High Purity Reagent | RUO [benchchem.com]
- 9. 16533-72-5 Cas No. | cis-Epoxysuccinic acid | Apollo [store.apolloscientific.co.uk]
- 10. prepchem.com [prepchem.com]
- 11. US5608089A - Process for producing cis-epoxysuccinates - Google Patents [patents.google.com]
- 12. JP3339106B2 - Method for producing cis epoxy succinate - Google Patents [patents.google.com]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. cis-Epoxysuccinic acid | Biologically active | TargetMol [targetmol.com]
- 15. cis-Epoxysuccinic acid|CAS 16533-72-5|DC Chemicals [dcchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cis-Epoxysuccinic acid | CAS#:16533-72-5 | Chemsoc [chemsoc.com]
- 18. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [what are the chemical properties of cis-epoxysuccinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051997#what-are-the-chemical-properties-of-cis-epoxysuccinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com